An In-Depth Technical Guide to 2-Benzamido-5-chlorobenzoic Acid
An In-Depth Technical Guide to 2-Benzamido-5-chlorobenzoic Acid
This guide provides a comprehensive overview of 2-Benzamido-5-chlorobenzoic acid, a derivative of anthranilic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, synthesis, and potential applications, grounding our discussion in established chemical principles and field-proven insights.
Introduction and Chemical Identity
2-Benzamido-5-chlorobenzoic acid, also known as N-Benzoyl-5-chloroanthranilic acid, belongs to the class of N-acylanthranilic acids. These compounds are characterized by an N-acylated amino group ortho to a carboxylic acid function on a benzene ring. The presence of the chloro- and benzamido- moieties significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Anthranilic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2]
The core structure, derived from 2-amino-5-chlorobenzoic acid, provides a versatile platform for further chemical modification. The acylation of the amino group to form the benzamide can alter properties such as lipophilicity, hydrogen bonding capability, and steric profile, which are critical determinants of a molecule's interaction with biological targets.
Physicochemical and Structural Properties
Detailed experimental data for 2-Benzamido-5-chlorobenzoic acid is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can delineate its key properties.
| Property | Value | Source/Rationale |
| CAS Number | 19407-45-5 | |
| Molecular Formula | C₁₄H₁₀ClNO₃ | |
| Molecular Weight | 275.69 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white solid | Based on the typical appearance of its precursor, 2-amino-5-chlorobenzoic acid, and other N-acylated aromatic acids.[3] |
| Melting Point | Not available. Expected to be >200 °C. | The precursor, 2-amino-5-chlorobenzoic acid, has a melting point of 204-209 °C.[3] Acylation generally increases the melting point due to increased molecular weight and packing efficiency. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water. | The carboxylic acid group confers solubility in basic solutions. The aromatic nature suggests solubility in organic solvents. The precursor shows similar solubility.[3] |
| pKa | Not available. Expected to be ~3-4. | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the adjacent benzamido group and the chloro substituent. |
Structural Formula:
Synthesis and Reactivity
The most logical and common method for the preparation of 2-Benzamido-5-chlorobenzoic acid is the N-acylation of 2-amino-5-chlorobenzoic acid using benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and widely used method for forming amides from amines.[4]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-Benzamido-5-chlorobenzoic acid.
Detailed Experimental Protocol
Causality: The use of an aqueous base (like sodium hydroxide) serves two critical functions: it deprotonates the carboxylic acid to increase its solubility in the aqueous medium and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at a low temperature to control the exothermicity of the acylation.
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Dissolution: Dissolve 1.0 equivalent of 2-amino-5-chlorobenzoic acid in a 1-2 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.
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Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
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Reaction: Allow the mixture to stir for 1-2 hours at room temperature after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.
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Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
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Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure 2-Benzamido-5-chlorobenzoic acid.
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Drying: Dry the purified product under vacuum.
Self-Validation: The purity of the synthesized product should be confirmed by measuring its melting point and running spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure.
Reactivity Profile
The reactivity of 2-Benzamido-5-chlorobenzoic acid is dictated by its three main functional groups: the carboxylic acid, the amide, and the chlorinated aromatic ring.
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Carboxylic Acid: Can undergo standard reactions such as esterification, conversion to an acid chloride, and salt formation.
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Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
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Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and chloro- substituents. Nucleophilic aromatic substitution of the chlorine is possible but requires harsh conditions.
Potential Applications in Drug Development and Research
While specific applications for 2-Benzamido-5-chlorobenzoic acid are not well-documented, the broader class of N-acylanthranilic acids has shown significant potential in medicinal chemistry.[1][2]
-
Anti-inflammatory Agents: Anthranilic acid derivatives, such as the fenamates, are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). The N-benzoyl moiety may confer or modulate this activity.[5]
-
Antimicrobial and Antiviral Agents: Various derivatives of anthranilic acid have been investigated for their antimicrobial and antiviral properties.[2] N-benzoyl amino acids have also demonstrated antifungal activity.[6]
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Synthetic Intermediates: This molecule serves as a valuable building block for the synthesis of more complex heterocyclic systems, such as quinazolinones, which are prevalent in many pharmaceutical agents.[3]
Logical Pathway for Application
Caption: Potential pathway from the core scaffold to a lead compound.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic Protons (Benzoic Acid Ring): Three protons exhibiting doublet and doublet of doublets splitting patterns in the range of δ 7.5-8.5 ppm.
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Aromatic Protons (Benzoyl Ring): Five protons, likely appearing as multiplets in the range of δ 7.4-8.0 ppm.
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Amide Proton (N-H): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
Carboxylic Acid Proton (O-H): A very broad singlet, highly downfield (> δ 12 ppm), also exchangeable with D₂O.
-
-
¹³C NMR:
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Carbonyl Carbons: Two signals expected in the range of δ 165-175 ppm for the carboxylic acid and amide carbonyls.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
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-
IR Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
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C=O Stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹.
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N-H Bend (Amide II band): An absorption around 1515-1550 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z 275, with a characteristic M+2 peak at m/z 277 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
-
Key Fragments: Loss of OH (m/z 258), loss of COOH (m/z 230), and the benzoyl cation (m/z 105) are expected to be prominent fragments.
-
Safety and Handling
No specific safety data for 2-Benzamido-5-chlorobenzoic acid is available. Therefore, precautions should be based on the data for its precursor, 2-amino-5-chlorobenzoic acid, and general handling procedures for laboratory chemicals.
-
Hazard Classification (Predicted):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Use in a well-ventilated area or a fume hood.
-
-
Storage:
-
Store in a cool, dry place in a tightly sealed container.
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-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
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Conclusion
2-Benzamido-5-chlorobenzoic acid is a structurally interesting derivative of anthranilic acid with significant, albeit largely unexplored, potential. Its synthesis is straightforward via standard N-acylation protocols. While specific biological data is sparse, the known activities of related N-acylanthranilic acids suggest promising avenues for future research, particularly in the development of novel anti-inflammatory and antimicrobial agents. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile chemical entity.
References
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Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. doi:10.1002/ddr.21842. Retrieved from [Link]
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Gawade, S. P., et al. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Retrieved from [Link]
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Prasher, P., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5849. doi:10.3390/molecules28155849. Retrieved from [Link]
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Hernández-García, E., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(2). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
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Lundgren, S. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Retrieved from [Link]
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Aoyama, Y., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(9), 1143-1150. doi:10.1248/cpb.59.1143. Retrieved from [Link]
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Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1218-1228. Retrieved from [Link]
- Google Patents. (n.d.). CN101868443A - N-phenylanthranilic acid derivatives and uses thereof.
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